molecular formula C21H13FN2O4 B5449459 4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

Cat. No.: B5449459
M. Wt: 376.3 g/mol
InChI Key: RZKDJYUTBVNJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions for this process are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide include other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.

    Angelicin: Known for its biological activities. Compared to these compounds, this compound stands out due to its unique structural features and potential for diverse applications in scientific research.

Properties

IUPAC Name

4-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O4/c22-15-8-6-14(7-9-15)21(25)23-18-10-16(24(26)27)11-20-17(18)12-19(28-20)13-4-2-1-3-5-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKDJYUTBVNJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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